molecular formula C7H6N2S2 B8774598 4-(Methylsulfanyl)thieno[2,3-d]pyrimidine

4-(Methylsulfanyl)thieno[2,3-d]pyrimidine

Cat. No.: B8774598
M. Wt: 182.3 g/mol
InChI Key: BIPMZEADPPHPSP-UHFFFAOYSA-N
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Description

4-(Methylsulfanyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core with a methylsulfanyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylsulfanyl)thieno[2,3-d]pyrimidine typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[2,3-d]pyrimidin-4-ones . Another approach includes the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(Methylsulfanyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted thieno[2,3-d]pyrimidine derivatives depending on the nucleophile used.

Comparison with Similar Compounds

4-(Methylsulfanyl)thieno[2,3-d]pyrimidine can be compared with other thieno[2,3-d]pyrimidine derivatives:

    Similar Compounds:

Uniqueness: The presence of the methylsulfanyl group in this compound imparts unique chemical reactivity and biological activity compared to other similar compounds. This functional group allows for specific interactions with molecular targets and enables diverse chemical modifications .

Properties

Molecular Formula

C7H6N2S2

Molecular Weight

182.3 g/mol

IUPAC Name

4-methylsulfanylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C7H6N2S2/c1-10-6-5-2-3-11-7(5)9-4-8-6/h2-4H,1H3

InChI Key

BIPMZEADPPHPSP-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=NC2=C1C=CS2

Origin of Product

United States

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